molecular formula C15H20N2O4 B335869 N-cycloheptyl-4-methoxy-3-nitrobenzamide

N-cycloheptyl-4-methoxy-3-nitrobenzamide

Cat. No.: B335869
M. Wt: 292.33 g/mol
InChI Key: XYWLKTIYLVEOCV-UHFFFAOYSA-N
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Description

It features a cycloheptylamine substituent attached to a benzamide core modified with a methoxy group at position 4 and a nitro group at position 3. The compound was reported as a light yellow solid with a high yield of 89%, characterized by detailed NMR spectroscopy. Key spectral data include:

  • 1H-NMR (CDCl3): δ 8.21 (d, J = 2.2 Hz, 1H), 8.05 (dd, J = 8.7, 2.2 Hz, 1H), 7.14 (d, J = 8.7 Hz, 1H), 4.14 (m, 1H), and 4.02 (s, 3H) .
  • 13C-NMR (CDCl3): Peaks at δ 163.5 (amide carbonyl), 154.9 (methoxy-attached C4), and 138.9 (nitro-substituted C3) confirm the substitution pattern .

Its structural uniqueness lies in the combination of a seven-membered aliphatic ring with electron-withdrawing (nitro) and electron-donating (methoxy) substituents on the aromatic ring.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

N-cycloheptyl-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C15H20N2O4/c1-21-14-9-8-11(10-13(14)17(19)20)15(18)16-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,16,18)

InChI Key

XYWLKTIYLVEOCV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrobenzamide derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a comparative analysis of N-cycloheptyl-4-methoxy-3-nitrobenzamide with structurally analogous compounds:

Structural and Functional Group Comparisons

Compound Name Substituents (Benzamide Position) Key Functional Groups Molecular Weight (g/mol) Reference ID
This compound 3-NO₂, 4-OCH₃, N-cycloheptyl Nitro, methoxy, cycloheptylamide ~292
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-NO₂, N-(2,2-diphenylethyl) Nitro, diphenylethylamide ~346
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, N-(4-Cl-C₆H₄) Methoxy, methyl, chlorophenylamide ~304
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂, N-(3-NO₂-C₆H₄) Dual nitro groups ~287
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂, N-(3-Cl-C₆H₄CH₂CH₂) Nitro, chlorophenethylamide ~305

Key Observations:

  • Steric Influence: The cycloheptyl group imposes greater steric hindrance than smaller aliphatic or aryl substituents (e.g., diphenylethyl in ), which may reduce solubility in polar solvents.
  • Biological Relevance: While N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide has been studied for fluorescence properties, the target compound lacks reported biological data, limiting direct pharmacological comparisons.

Spectroscopic Comparisons

  • NMR Shifts:

    • The methoxy group in the target compound resonates at δ 4.02 (1H-NMR), similar to δ 3.85–3.90 in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
    • Nitro groups typically deshield adjacent protons, as seen in δ 8.21 (target compound) versus δ 8.30–8.50 in 4-nitro analogs .
  • Mass Spectrometry:

    • ESI-HRMS data for N-(2,2-Diphenylethyl)-4-nitrobenzamide show a [M+H]+ peak at m/z 347.1, aligning with its molecular weight. The target compound’s theoretical [M+H]+ would be ~293.1.

Notes and Limitations

Biological Data Gap: No evidence links this compound to specific biological targets, unlike fluoroquinolone or kinase inhibitor analogs.

Structural Diversity: Comparisons are restricted to substituent effects; thermodynamic or kinetic data (e.g., binding affinities) are absent.

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